molecular formula C18H20N2O4 B5723614 N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide

N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide

Cat. No. B5723614
M. Wt: 328.4 g/mol
InChI Key: RIYZTMDASPIRAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide, also known as CTK7A, is a chemical compound that has been extensively researched for its potential use in medicinal chemistry.

Mechanism of Action

N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide induces apoptosis in cancer cells by activating the caspase pathway. Specifically, N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide activates caspase-3 and caspase-7, which are responsible for the cleavage of various cellular proteins and the eventual destruction of the cancer cell.
Biochemical and Physiological Effects:
N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide has been shown to have anti-inflammatory effects and to inhibit the production of nitric oxide in macrophages.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide in lab experiments is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for anticancer drug development. However, one limitation of using N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide. One direction is the development of more efficient synthesis methods for N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide. Another direction is the investigation of N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide's potential use as an anti-inflammatory agent. Additionally, further research could be done to investigate the potential of N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide as a treatment for other diseases, such as Alzheimer's disease.

Synthesis Methods

N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide can be synthesized through a multi-step process that involves the acetylation of 4-aminophenol, followed by the methylation of the resulting compound with dimethyl sulfate. The final step involves the reaction of the resulting compound with 3,5-dimethoxybenzoyl chloride to yield N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide.

Scientific Research Applications

N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide has been researched for its potential use as an anticancer agent. Studies have shown that N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-12(21)20(2)15-7-5-14(6-8-15)19-18(22)13-9-16(23-3)11-17(10-13)24-4/h5-11H,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYZTMDASPIRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide

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